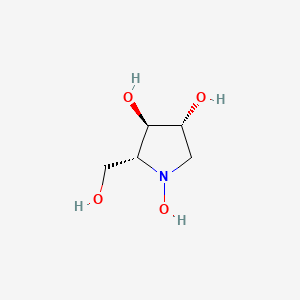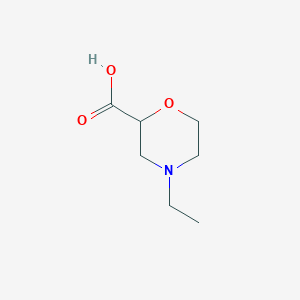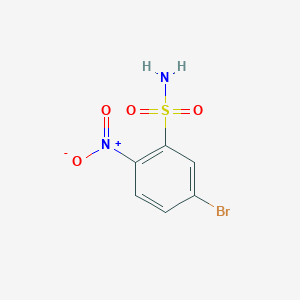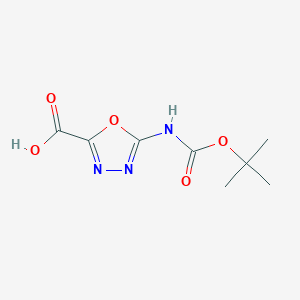![molecular formula C15H26F3NO5S B15206426 tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate is a complex organic compound featuring a morpholine ring substituted with a tert-butyl group and a trifluorobutylsulfonyl ethyl side chain
Preparation Methods
The synthesis of tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a morpholine derivative with tert-butyl chloroformate to introduce the tert-butyl group. The trifluorobutylsulfonyl ethyl side chain can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and alkylating agents . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity .
Chemical Reactions Analysis
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects . The molecular pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]piperidine-4-carboxylate: This compound features a piperidine ring instead of a morpholine ring, which may result in different biological activities and reactivity.
tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]azetidine-4-carboxylate: This compound has an azetidine ring, which is smaller and more strained than the morpholine ring, potentially leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C15H26F3NO5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H26F3NO5S/c1-14(2,3)24-13(20)19-7-8-23-11-12(19)5-10-25(21,22)9-4-6-15(16,17)18/h12H,4-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
MZSWSCTXHIZDAV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCS(=O)(=O)CCCC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCS(=O)(=O)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)

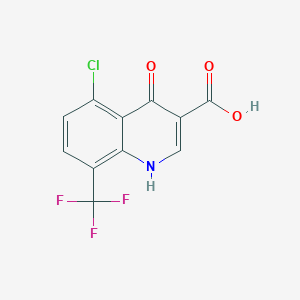
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
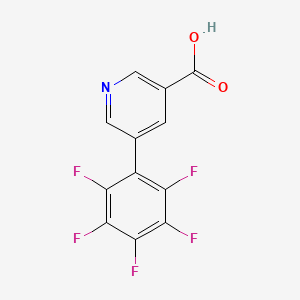
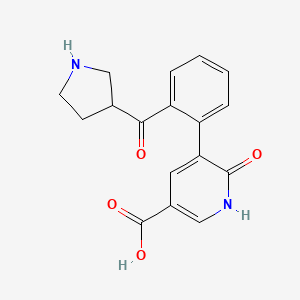

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
